synthesis of 6-bromo-1-methyl-1H-indole-3-carbaldehyde
synthesis of 6-bromo-1-methyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Synthesis of 6-bromo-1-methyl-1H-indole-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-1-methyl-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 6-position, a methyl group on the indole nitrogen, and a reactive carbaldehyde at the 3-position, makes it a versatile precursor for a multitude of complex molecular architectures. This guide provides a comprehensive exploration of its synthesis, grounded in established chemical principles and field-proven methodologies. We will delve into the strategic considerations behind the primary synthetic route, offer detailed, step-by-step protocols, and elucidate the underlying reaction mechanisms. The focus is on providing a robust and reproducible framework for the efficient laboratory-scale production of this valuable intermediate.
Strategic Importance in Drug Discovery
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The specific functionalization of 6-bromo-1-methyl-1H-indole-3-carbaldehyde endows it with significant potential. The aldehyde group at the C3 position serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensation reactions, and oxidations, allowing for the construction of diverse compound libraries.[1] The bromine atom at the C6 position is particularly strategic, opening avenues for late-stage functionalization via cross-coupling reactions like Suzuki or Heck couplings, enabling the introduction of further molecular complexity.[1]
Preliminary studies have highlighted the potential of this scaffold in developing novel therapeutic agents. Its derivatives are being investigated for antimicrobial and cytotoxic properties, suggesting applicability in oncology and infectious disease research.[1] As such, a reliable and well-understood synthetic pathway to this key intermediate is of paramount importance to researchers in the field.
Core Synthetic Strategy: A Two-Step Approach
The most efficient and widely adopted proceeds via a two-step sequence starting from the commercially available 6-bromo-1H-indole. The overall strategy is as follows:
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N-Methylation: Introduction of a methyl group onto the indole nitrogen (N1 position).
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C3-Formylation: Installation of the carbaldehyde group at the electron-rich C3 position via the Vilsmeier-Haack reaction.
This sequence is logically sound as the N-methylation step protects the acidic N-H proton and enhances the nucleophilicity of the indole ring, thereby facilitating the subsequent electrophilic formylation at the C3 position.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Detailed Experimental Protocols
Caution: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 6-bromo-1-methyl-1H-indole
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Rationale: This step involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic substitution with a methylating agent. Sodium hydride (NaH) is an effective non-nucleophilic base for this purpose, and DMF is an excellent polar aprotic solvent that facilitates the SN2 reaction. [2]
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Procedure:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
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Wash the NaH with dry hexanes under a nitrogen atmosphere to remove the mineral oil, then carefully decant the hexanes.
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Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.
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Cool the mixture to 0 °C using an ice bath.
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Dissolve 6-bromo-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 30 minutes.
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Allow the reaction mixture to stir at 0 °C for 1 hour. The evolution of hydrogen gas should cease, and the solution may change color.
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Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
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Carefully quench the reaction by the slow addition of ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-1H-indole as a pale yellow liquid or low-melting solid.
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Step 2: Synthesis of 6-bromo-1-methyl-1H-indole-3-carbaldehyde
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Rationale: This is the Vilsmeier-Haack formylation. The reaction is typically performed at low temperatures to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the electrophilic substitution to completion. The basic workup neutralizes the acidic byproducts and hydrolyzes the intermediate.
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Procedure:
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In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5.0 equivalents), which will act as both solvent and reagent.
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Cool the DMF to 0 °C in an ice bath.
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Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is often indicated by the formation of a solid or a thick slurry.
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Stir the mixture at 0 °C for 30-45 minutes.
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Dissolve 6-bromo-1-methyl-1H-indole (1.0 equivalent) from Step 1 in a minimal amount of anhydrous DMF.
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Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice.
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Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A precipitate should form.
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Stir the resulting slurry for 1 hour, then collect the solid product by vacuum filtration.
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Wash the filter cake with cold water and dry under vacuum.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 6-bromo-1-methyl-1H-indole-3-carbaldehyde as a solid.
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Quantitative Data and Characterization
The following table summarizes key data for the compounds involved in this synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| 6-bromo-1H-indole | C₈H₆BrN | 196.04 | Starting Material | Solid |
| 6-bromo-1-methyl-1H-indole | C₉H₈BrN [3] | 210.07 [3] | 85-95% | Pale-yellow liquid/solid |
| 6-bromo-1-methyl-1H-indole-3-carbaldehyde | C₁₀H₈BrNO | 238.08 | 75-90% | Yellow to brown solid |
Characterization Notes:
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¹H NMR: The final product should show a characteristic singlet for the aldehyde proton (CHO) around δ 9.9-10.1 ppm, a singlet for the N-methyl group (N-CH₃) around δ 3.8-3.9 ppm, and distinct aromatic protons, including a singlet for the C2-H. [4]* ¹³C NMR: Expect a signal for the aldehyde carbonyl carbon around δ 184-185 ppm.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ corresponding to the product's molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom.
Conclusion
The is a robust and reproducible process that relies on fundamental reactions in heterocyclic chemistry. The two-step sequence of N-methylation followed by Vilsmeier-Haack formylation provides an efficient route to this valuable building block. By understanding the underlying mechanisms and adhering to careful experimental technique, researchers can reliably produce this intermediate, paving the way for the discovery and development of new and innovative therapeutic agents.
References
- Google Patents. (CN102786460A). Synthetic method for indole-3-carboxaldehyde compounds.
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Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
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National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available at: [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
PubChem. 6-Bromoindole-3-carbaldehyde | C9H6BrNO | CID 2794830. Available at: [Link]
- Google Patents. (CN104292145A). Preparation method of 6-bromoindole derivative.
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
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Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]
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PubChem. 6-Bromo-1-methyl-1H-indole | C9H8BrN | CID 15546854. Available at: [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]
Sources
- 1. Buy 6-bromo-1-methyl-1H-indole-3-carbaldehyde | 25055-65-6 [smolecule.com]
- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1-methyl-1H-indole | C9H8BrN | CID 15546854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
